molecular formula C24H16N4O6 B14126549 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B14126549
M. Wt: 456.4 g/mol
InChI Key: CYLYTBDKYVIJPQ-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives

Chemical Reactions Analysis

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triethylamine, triphenylphosphine, and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . The major products formed from these reactions are benzofuro[3,2-b]pyridines .

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its diverse biological activities . In industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of specific enzymes and receptors .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H16N4O6

Molecular Weight

456.4 g/mol

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C24H16N4O6/c29-20(25-15-7-6-10-17(13-15)28(32)33)14-26-21-18-11-4-5-12-19(18)34-22(21)23(30)27(24(26)31)16-8-2-1-3-9-16/h1-13H,14H2,(H,25,29)

InChI Key

CYLYTBDKYVIJPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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